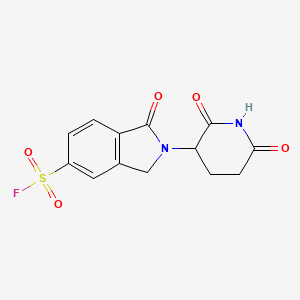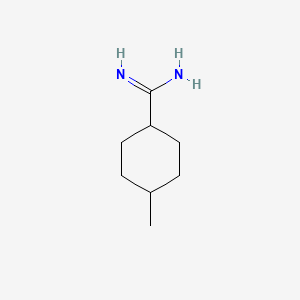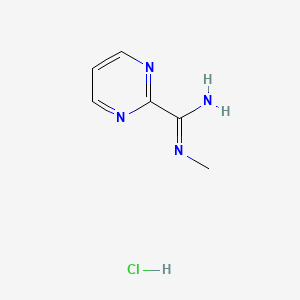
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a bromo group and a methyl group on the thiophene ring, along with a prop-2-en-1-ol side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Prop-2-en-1-ol Side Chain: The prop-2-en-1-ol side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol include:
1-(4-Bromo-5-methylthiophen-2-yl)propan-1-one: This compound differs by having a propan-1-one side chain instead of prop-2-en-1-ol.
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol: This compound has a propan-2-ol side chain, which affects its reactivity and applications.
1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: This compound features a different aromatic ring and functional groups, leading to distinct chemical properties and uses
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromo group and a prop-2-en-1-ol side chain, which confer unique reactivity and applications.
Propriétés
Formule moléculaire |
C8H9BrOS |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h3-4,7,10H,1H2,2H3 |
Clé InChI |
YVDGHCAPNLTJHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(C=C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)






![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)





